5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromo-1-azidobenzene, which then undergoes cyclization with ethyl cyanoacetate in the presence of a base to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The bromophenyl group enhances its binding affinity to certain proteins, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-Bromophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-(4-Bromophenyl)-5-ethyl-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
944906-55-2 |
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Molecular Formula |
C9H6BrN3O2 |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
GZFQWKAGMQOEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Br |
Origin of Product |
United States |
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